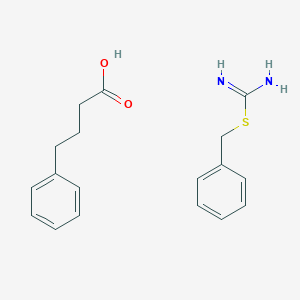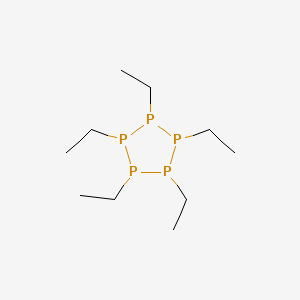
Pentaphospholane, pentaethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaphospholane, pentaethyl- is a chemical compound with the molecular formula C10H25P5. It is a member of the polyphosphorus compounds family, which are known for their diverse bonding motifs and unique chemical properties . This compound is characterized by its five-membered ring structure, which includes five phosphorus atoms and five ethyl groups attached to these phosphorus atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentaphospholane, pentaethyl- typically involves the reaction of dipyrazolylphosphanes with secondary phosphanes in a non-polar solvent such as diethyl ether. The reaction proceeds via a condensation reaction followed by a selective scrambling reaction, which is highly dependent on the solvent used . The product is obtained as a colorless powder with a high yield of up to 98% .
Industrial Production Methods
While specific industrial production methods for pentaphospholane, pentaethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive phosphorus compounds involved.
Analyse Des Réactions Chimiques
Types of Reactions
Pentaphospholane, pentaethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions include various polyphosphorus compounds with different substituents and oxidation states. For example, oxidation can lead to the formation of phosphorus oxides, while substitution reactions can yield a variety of functionalized pentaphospholanes .
Applications De Recherche Scientifique
Pentaphospholane, pentaethyl- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism by which pentaphospholane, pentaethyl- exerts its effects involves its ability to form stable complexes with metals and other molecules. The phosphorus atoms in the compound can coordinate with metal centers, influencing the reactivity and properties of the resulting complexes. This coordination chemistry is crucial for its applications in catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphosphane: Contains three phosphorus atoms and is used in similar coordination chemistry applications.
Tetraphosphane: Contains four phosphorus atoms and exhibits similar reactivity patterns.
Hexaphosphane: Contains six phosphorus atoms and is used in advanced material synthesis.
Uniqueness
Pentaphospholane, pentaethyl- is unique due to its five-membered ring structure with five phosphorus atoms, which provides distinct chemical properties and reactivity compared to other polyphosphorus compounds. Its ability to form stable complexes with metals and its high yield synthesis make it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
4141-67-7 |
|---|---|
Formule moléculaire |
C10H25P5 |
Poids moléculaire |
300.17 g/mol |
Nom IUPAC |
1,2,3,4,5-pentaethylpentaphospholane |
InChI |
InChI=1S/C10H25P5/c1-6-11-12(7-2)14(9-4)15(10-5)13(11)8-3/h6-10H2,1-5H3 |
Clé InChI |
QOJQMTQKENBFEU-UHFFFAOYSA-N |
SMILES canonique |
CCP1P(P(P(P1CC)CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
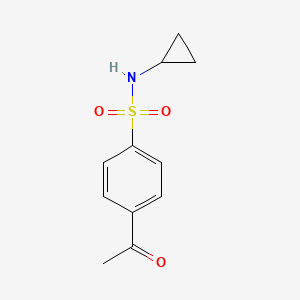
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)

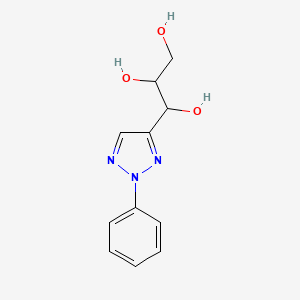

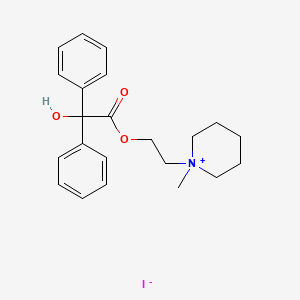
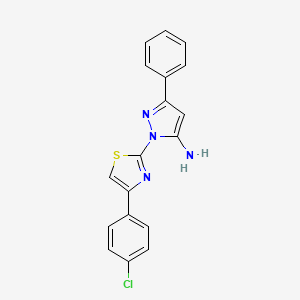
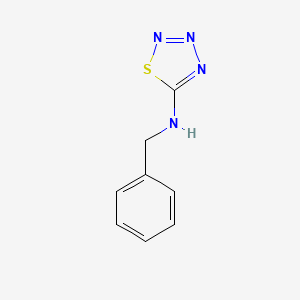

![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
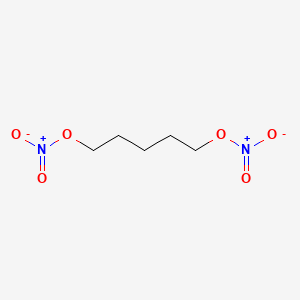
![N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
